molecular formula C20H21F4N3O2S B4365116 N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365116
M. Wt: 443.5 g/mol
InChI Key: GTRJKJLXAOQKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE: is a complex organic compound with a unique structure that includes both hydrazinecarbothioamide and tetrafluoropropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The process starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[[3-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O2S/c1-2-14-7-3-4-9-16(14)25-19(30)27-26-17(28)15-8-5-6-13(10-15)11-29-12-20(23,24)18(21)22/h3-10,18H,2,11-12H2,1H3,(H,26,28)(H2,25,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJKJLXAOQKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-(2-ETHYLPHENYL)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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